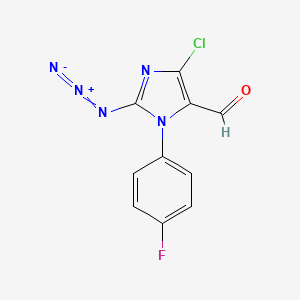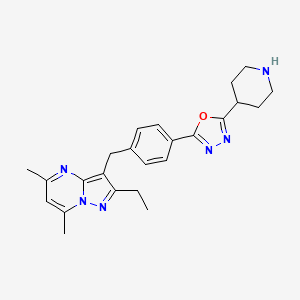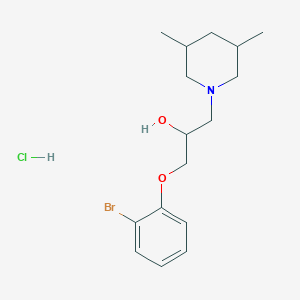
2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a heterocyclic compound that contains an imidazole ring substituted with azido, chloro, and fluorophenyl groups
Wissenschaftliche Forschungsanwendungen
2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the azido group: This step often involves the substitution of a halogen (such as chlorine) with an azide ion (N₃⁻) using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Substitution with chloro and fluorophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst, lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) in DMF, amines in ethanol.
Major Products
Oxidation: 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carboxylic acid.
Reduction: 2-Amino-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-Azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful for bioconjugation and labeling studies. The chloro and fluorophenyl groups can interact with various molecular targets, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde: Similar structure but with a pyrimidine ring.
5-Azido-2-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde: Similar structure but with different substitution patterns.
Eigenschaften
IUPAC Name |
2-azido-5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN5O/c11-9-8(5-18)17(10(14-9)15-16-13)7-3-1-6(12)2-4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPYOGIOHCZDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=C2N=[N+]=[N-])Cl)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2614121.png)
![3-(4-chlorobenzoyl)-4-[4-(propan-2-yl)phenyl]-1H-pyrrole](/img/structure/B2614122.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate](/img/structure/B2614123.png)










![3-(3-fluorophenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2614144.png)
